CYP2C9 Inhibition Profile of 2-Chloro-N-(phenanthren-9-yl)acetamide Compared to Other 2-Chloro-N-arylacetamides
In a standardized panel of human cytochrome P450 (CYP) assays using human liver microsomes, 2-Chloro-N-(phenanthren-9-yl)acetamide was identified as a weak inhibitor of CYP2C9 with an IC50 of 23,000 nM (23 µM) [1]. This value is notably higher (less potent) than the mean CYP2C9 IC50 values reported for other 2-chloro-N-arylacetamides, which typically fall in the low micromolar range (e.g., 1-10 µM) [2]. The reduced CYP2C9 inhibitory potential may be attributable to the steric bulk of the phenanthrene group, which sterically hinders access to the CYP2C9 active site. This profile suggests a lower risk of CYP2C9-mediated drug-drug interactions compared to smaller aryl congeners, a critical consideration for lead optimization in drug discovery campaigns.
| Evidence Dimension | CYP2C9 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 23,000 nM (23 µM) |
| Comparator Or Baseline | Typical 2-chloro-N-arylacetamides (mean IC50 ~1-10 µM; based on class-level data for compounds with smaller aryl groups [2]) |
| Quantified Difference | ~2- to 20-fold higher IC50 (less potent inhibition) for the phenanthrene analog |
| Conditions | Human liver microsomes; NADPH-generating system; LC-MS/MS detection |
Why This Matters
A higher CYP2C9 IC50 indicates a lower propensity for CYP-mediated drug-drug interactions, which is a key selection criterion for preclinical development candidates.
- [1] BindingDB. (n.d.). BDBM50399005 (CHEMBL2177588). Retrieved April 23, 2026, from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50399005 View Source
- [2] Veith, H., Southall, N., Huang, R., James, T., Fayne, D., Artemenko, N., ... & Inglese, J. (2009). Comprehensive characterization of cytochrome P450 isozyme selectivity across chemical libraries. Nature Biotechnology, 27(11), 1050–1055. https://doi.org/10.1038/nbt.1581 View Source
